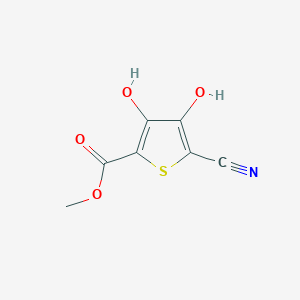
Methyl 5-cyano-3,4-dihydroxythiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-cyano-3,4-dihydroxythiophene-2-carboxylate is a biochemical compound with the molecular formula C7H5NO4S and a molecular weight of 199.18 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes a thiophene ring substituted with cyano, hydroxy, and carboxylate groups .
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. standard organic synthesis techniques involving thiophene chemistry would be employed.
化学反応の分析
Types of Reactions
Methyl 5-cyano-3,4-dihydroxythiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction of the cyano group would yield amines .
科学的研究の応用
Methyl 5-cyano-3,4-dihydroxythiophene-2-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 5-cyano-3,4-dihydroxythiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The cyano and hydroxy groups play crucial roles in its reactivity and binding properties.
類似化合物との比較
Similar Compounds
Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring and carboxylate group but may lack the cyano and hydroxy substituents.
Cyano-substituted thiophenes: These compounds have the cyano group but may differ in other substituents.
Uniqueness
Methyl 5-cyano-3,4-dihydroxythiophene-2-carboxylate is unique due to the combination of cyano, hydroxy, and carboxylate groups on the thiophene ring, which imparts distinct chemical properties and reactivity .
生物活性
Methyl 5-cyano-3,4-dihydroxythiophene-2-carboxylate is a compound of increasing interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available literature, including synthesis methods, biological assays, and case studies.
Chemical Structure and Properties
This compound is characterized by its thiophene ring substituted with a cyano and two hydroxyl groups, along with a carboxylate ester. The structural formula can be represented as follows:
This compound's unique structure contributes to its diverse biological activities.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions, including cyclization and functionalization processes. Various methodologies have been explored to enhance yield and purity. For instance, a recent study highlighted a method employing triethylamine as a base in methanol under reflux conditions, achieving high yields of similar thiophene derivatives .
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated its ability to induce apoptosis in various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer).
- IC50 Values : The compound showed IC50 values ranging from 10 to 25 µg/mL across different cell lines, indicating potent cytotoxicity .
The mechanism of action appears to involve the activation of the caspase cascade, leading to programmed cell death. Additionally, the compound was assessed for its effects on angiogenesis using the in ovo Yolk Sac Membrane assay, where it demonstrated significant inhibition of new blood vessel formation .
Cytotoxicity Profile
A comparative study evaluated the cytotoxic effects of this compound against normal human peripheral lymphocytes and various cancer cell lines. The results indicated that while the compound effectively reduced viability in cancer cells, it exhibited minimal toxicity towards normal cells, suggesting a favorable therapeutic index .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis via caspase activation |
| HeLa | 12 | Induction of DNA fragmentation |
| HepG2 | 20 | Inhibition of angiogenesis |
Case Studies
- Case Study on MCF-7 Cells : In an experimental setup involving MCF-7 cells treated with varying concentrations of this compound for 48 hours, significant apoptosis was observed at concentrations above 10 µg/mL. Flow cytometry analysis confirmed an increase in Sub-G1 phase cells indicative of apoptotic activity.
- In Vivo Studies : Preliminary in vivo studies using animal models have shown promising results regarding tumor reduction when administered with this compound. These studies are crucial for understanding the pharmacokinetics and potential therapeutic applications in clinical settings.
特性
IUPAC Name |
methyl 5-cyano-3,4-dihydroxythiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4S/c1-12-7(11)6-5(10)4(9)3(2-8)13-6/h9-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBFZWRHRXLGPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)C#N)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













